molecular formula C13H12ClNO3 B2791138 4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride CAS No. 1909348-33-9

4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride

Cat. No.: B2791138
CAS No.: 1909348-33-9
M. Wt: 265.69
InChI Key: GMRZXLCPOLAHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride ( 1909348-33-9) is a high-purity organic compound with a molecular formula of C13H12ClNO3 and a molecular weight of 265.69 g/mol . This benzoic acid derivative is a valuable building block in scientific research, particularly in the field of materials science. Its molecular structure, which features both a carboxylic acid group and a pyridyl nitrogen, allows it to function as an excellent ligand for constructing metal-organic frameworks (MOFs) and other coordination polymers . Research indicates that similar (pyridin-4-yl)methoxy-benzoic acid compounds form crystalline structures where molecules link into chains via O–H···N hydrogen bonds between the acid group and the pyridine nitrogen atom, a key interaction in the self-assembly of sophisticated supramolecular architectures . This makes it a reagent of interest for developing new porous materials with potential applications in catalysis, gas storage, and chemical sensing. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(pyridin-4-ylmethoxy)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3.ClH/c15-13(16)11-1-3-12(4-2-11)17-9-10-5-7-14-8-6-10;/h1-8H,9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRZXLCPOLAHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 4-pyridylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or ethanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Antiviral Properties

Recent studies have shown that derivatives of 4-[(pyridin-4-yl)methoxy]benzoic acid exhibit promising antiviral activity, particularly against HIV-1. A series of compounds based on this scaffold were synthesized and evaluated for their ability to inhibit HIV-1 replication. For instance, compounds 1c, 1d, and 1e demonstrated inhibition percentages of 84.00%, 76.42%, and 80.50%, respectively, at a concentration of 100 μM without significant cytotoxicity on the MT-2 cell line .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Research indicates that pyridine derivatives possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that 4-[(pyridin-4-yl)methoxy]benzoic acid could be developed into effective antimicrobial agents .

Synthesis and Structural Insights

Synthesis Techniques

The synthesis of 4-[(pyridin-4-yl)methoxy]benzoic acid hydrochloride typically involves several steps, including the formation of the pyridine ring and subsequent functionalization to introduce the methoxy and carboxylic acid groups. A notable synthesis method reported yields a high purity product through hydrothermal conditions, achieving a significant yield of over 90% .

Structural Characteristics

The structural analysis reveals that the compound forms crystalline structures with specific hydrogen bonding patterns that contribute to its stability and reactivity. The crystal structure shows a nearly planar arrangement with deviations that influence its biological interactions .

Case Studies and Research Findings

StudyFindings
Anti-HIV Activity Compounds derived from this scaffold showed moderate to potent anti-HIV activity with minimal cytotoxic effects .
Antimicrobial Efficacy Demonstrated effectiveness against multiple bacterial strains, indicating potential for development as an antibiotic .
Synthesis Efficiency High yield synthesis methods have been established, facilitating further research into derivatives and analogs .

Mechanism of Action

The mechanism of action of 4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyridin-4-ylmethoxy group can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The substituent’s position and nature significantly influence physicochemical behavior. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
4-[(Pyridin-4-yl)methoxy]benzoic acid HCl Pyridin-4-ylmethoxy C₁₃H₁₂ClNO₃ 265.70 High polarity, hydrochloride enhances solubility
4-(Pyridin-2-ylmethoxy)benzoic acid HCl Pyridin-2-ylmethoxy C₁₃H₁₂ClNO₃ 265.70 Altered electronic effects due to pyridine N-position
4-(2-Piperidinoethoxy)benzoic acid HCl 2-(Piperidin-1-yl)ethoxy C₁₄H₂₀ClNO₃ 285.77 Flexible ethoxy linker; basic piperidine improves bioavailability
4-Methoxybenzoic acid HCl Methoxy C₈H₈ClO₃ 186.60 Simpler structure; lower molecular weight
  • Pyridine Position : The 4-pyridinyl group in the target compound allows for linear π-π stacking in MOFs, whereas 2-pyridinyl derivatives exhibit bent geometries, affecting crystallinity .
  • Hydrochloride Salt: Compared to non-ionic analogs, hydrochloride salts generally exhibit higher melting points (e.g., 174–187°C for acetoxybenzoate hydrochlorides ) and improved solubility in polar solvents.
Table 2: Pharmacological and Functional Roles
Compound Primary Application Biological Target/Function Key Findings
4-[(Pyridin-4-yl)methoxy]benzoic acid MOF synthesis Luminescent sensors Forms planar structures for explosive detection
4-(2-Piperidinoethoxy)benzoic acid HCl Dopamine receptor ligands D2/D3/D4 receptors Shows partial agonism (Ki = 10–100 nM)
Pioglitazone HCl Antidiabetic therapy PPAR-γ receptor Contains pyridinyl-ethoxy motif for receptor binding
4-Methoxybenzoyl chloride Synthetic intermediate Used in acylating agents for amide synthesis
  • Receptor Binding: The pyridin-4-ylmethoxy group’s planar geometry may enhance interactions with aromatic residues in receptor binding pockets, unlike the twisted conformations of piperidinoethoxy analogs .
  • MOF Performance : The target compound’s rigidity supports stable luminescent MOFs, whereas flexible substituents (e.g., ethoxy-piperidine) may reduce framework stability .

Biological Activity

4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN2O3, with a molar mass of approximately 260.68 g/mol. The compound features a benzoic acid core substituted with a pyridine ring, which is known to enhance its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays indicated that this compound effectively inhibits the proliferation of various cancer cell lines, including MCF-7 and A549, with IC50 values reported to be in the range of 10–20 µM. This activity is attributed to its ability to induce apoptosis and inhibit tumor cell growth through modulation of key signaling pathways involved in cell cycle regulation and apoptosis .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Induction of apoptosis
A54918.5Inhibition of cell proliferation
HCT11612.3Modulation of cell cycle proteins

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. Studies indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus32Lower than Penicillin
Escherichia coli16Comparable to Ciprofloxacin
Candida albicans64Higher than Fluconazole

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell metabolism and proliferation, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) .
  • Modulation of Apoptotic Pathways : It activates caspase pathways leading to programmed cell death in cancer cells, thereby reducing tumor growth .
  • Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell walls or interference with DNA replication processes in pathogens .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Study on Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability, accompanied by increased expression of pro-apoptotic markers .
  • Antimicrobial Efficacy : In a clinical evaluation, patients with skin infections treated with formulations containing this compound exhibited faster recovery times compared to those receiving conventional antibiotics .

Q & A

Q. What are the recommended synthesis methods for 4-[(Pyridin-4-yl)methoxy]benzoic acid hydrochloride?

The synthesis typically involves multi-step organic reactions, including etherification of pyridine derivatives with halogenated benzoic acid precursors under mild conditions. For example, intermediates like ethyl esters (e.g., Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate) are synthesized via nucleophilic substitution, followed by hydrolysis and hydrochloride salt formation . Reaction optimization may require controlled temperature (e.g., 50–80°C) and catalysts like triethylamine to enhance yields. Purification often employs column chromatography or recrystallization .

Q. What key structural characteristics influence its reactivity and biological activity?

The pyridin-4-yl methoxy group introduces electron-withdrawing effects, enhancing hydrogen bonding and π-π stacking interactions with biological targets. The benzoic acid moiety contributes to solubility in polar solvents, while the hydrochloride salt improves stability. Structural analogs with similar frameworks (e.g., 5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride) show increased activity against cancer cell lines due to optimized lipophilicity .

Q. How should solubility and stability be assessed under experimental conditions?

While specific solubility data for this compound may be limited (e.g., water solubility not reported), researchers can estimate solubility using Hansen solubility parameters or experimental titrations in DMSO/PBS mixtures . Stability studies under varying pH (4–9) and temperatures (4–37°C) are critical, with HPLC monitoring degradation products. Storage at -20°C in anhydrous conditions is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity in cancer models?

Use in vitro assays (e.g., MTT or apoptosis assays) on cancer cell lines (e.g., MCF-7 or HeLa) with dose ranges (1–100 µM) and controls (e.g., cisplatin). For in vivo studies, optimize pharmacokinetics via intravenous or oral administration in rodent models, monitoring plasma half-life and tissue distribution. Structural analogs have shown IC₅₀ values <10 µM in inflammatory models, suggesting similar experimental frameworks .

Q. What analytical techniques are most effective for characterizing purity and structure?

Combine HPLC (C18 column, acetonitrile/water gradient) for purity analysis (>95%), FTIR for functional group verification (e.g., C=O stretch at ~1700 cm⁻¹), and NMR (¹H/¹³C) to confirm substitution patterns. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. For hydrochloride salt confirmation, conduct elemental analysis or ion chromatography .

Q. How can contradictions in biological data across studies be resolved?

Discrepancies in activity (e.g., varying IC₅₀ values) may arise from differences in cell line sensitivity, assay protocols, or compound purity. Validate results using orthogonal assays (e.g., flow cytometry vs. Western blot) and cross-reference with structurally related compounds (e.g., piperidine-linked benzoic acid derivatives). Meta-analyses of datasets from PubChem or similar databases can identify trends .

Q. What strategies optimize synthetic routes for scalable production?

Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., ethanol/water mixtures). Employ flow chemistry for continuous synthesis of intermediates, reducing reaction times. Catalytic methods (e.g., Pd-mediated coupling) improve atom economy. Process analytical technology (PAT) monitors real-time reaction progress to minimize impurities .

Q. What safety protocols are essential for handling this compound?

Although specific toxicity data may be limited, assume acute toxicity based on structural analogs. Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers, with spill protocols involving inert absorbents .

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